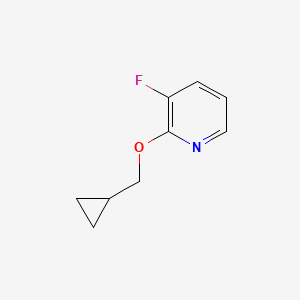

2-(Cyclopropylmethoxy)-3-fluoropyridine

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEJOYCBZKGPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropylmethoxy 3 Fluoropyridine and Analogues

Strategies for Incorporating the Fluorine Atom

The introduction of a fluorine atom onto a pyridine (B92270) ring can be accomplished through several established methods, each with its own advantages and limitations. The choice of strategy often depends on the available starting materials and the desired substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of fluoropyridines. This reaction involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by a nucleophilic fluoride (B91410) source. The reactivity of the pyridine ring towards SNAr is enhanced by the presence of electron-withdrawing groups.

In the context of 3-fluoropyridine (B146971) synthesis, a common precursor is a di- or tri-substituted pyridine containing a good leaving group at the 2-position. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with a fluoride source can yield 2-fluoro-3-nitropyridine (B72422). The nitro group in this case activates the ring for nucleophilic attack. Subsequently, the nitro group can be reduced to an amino group and further modified.

The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the reaction of 2-chloropyridine (B119429), highlighting the high reactivity of fluoropyridines in subsequent SNAr reactions. nih.gov This high reactivity makes 2-fluoropyridines valuable intermediates for the synthesis of a variety of 2-substituted pyridines. researchgate.net

A study on the SNAr of 2-chloro-3-fluoropyridine (B99640) with the anion of benzyl (B1604629) alcohol in DMSO has been reported, providing a model for the introduction of an alkoxy group at the 2-position of a 3-fluoropyridine core.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 2-Chloro-3-nitropyridine | Potassium Fluoride | 2-Fluoro-3-nitropyridine | High Temperature | researchgate.net |

| 2-Chloropyridine | Sodium Ethoxide | 2-Ethoxypyridine | Ethanol | nih.gov |

| 2-Chloro-3-fluoropyridine | Benzyl Alcohol Anion | 2-(Benzyloxy)-3-fluoropyridine | DMSO |

Direct C-H Fluorination Approaches to Pyridines

Direct C-H fluorination has emerged as an attractive strategy for the synthesis of fluorinated heterocycles, as it avoids the need for pre-functionalized substrates. acs.org This method involves the direct conversion of a C-H bond on the pyridine ring to a C-F bond.

A notable development in this area is the use of silver(II) fluoride (AgF₂) for the site-selective fluorination of pyridines and diazines. acs.org This method exhibits high regioselectivity for the C-H bond adjacent to the nitrogen atom (the 2-position). The reactions are typically fast, occurring at or near ambient temperature, and are tolerant of a wide range of functional groups. acs.org For 3-substituted pyridines, fluorination with AgF₂ often occurs selectively at the 2-position. nih.gov

The resulting 2-fluoropyridines are valuable intermediates that can undergo subsequent SNAr reactions with various nucleophiles to introduce substituents at the 2-position. acs.org

| Pyridine Substrate | Reagent | Product | Key Features | Reference |

| Pyridine | Silver(II) Fluoride (AgF₂) | 2-Fluoropyridine | High site-selectivity for the 2-position | acs.org |

| 3-Substituted Pyridine | Silver(II) Fluoride (AgF₂) | 2-Fluoro-3-substituted Pyridine | Selective fluorination at the 2-position | nih.gov |

Halogen Exchange Reactions in Fluoropyridine Synthesis

Halogen exchange (HALEX) is a classical and effective method for introducing fluorine into aromatic rings. This process involves the replacement of a halogen atom, typically chlorine or bromine, with fluorine using a fluoride salt.

The synthesis of 2-fluoropyridine from 2-chloropyridine can be achieved through halogen exchange. chemicalbook.com Similarly, 3-fluoropyridine can be synthesized from 3-chloropyridine, although in some cases, the yields may be low. masterorganicchemistry.com The choice of fluoride source and reaction conditions is crucial for the success of these reactions. Common reagents include potassium fluoride (KF), cesium fluoride (CsF), and various phase-transfer catalysts to enhance the reactivity of the fluoride ion. For instance, the synthesis of 2-fluoro-3-nitropyridine from the corresponding chloropyridine has been accomplished using potassium fluoride in dimethylformamide.

| Starting Material | Reagent | Product | Conditions | Reference |

| 2-Chloropyridine | Potassium Fluoride | 2-Fluoropyridine | High Temperature | chemicalbook.com |

| 3-Chloropyridine | Cesium Fluoride/HF | 3-Fluoropyridine | Low Yield | masterorganicchemistry.com |

| 2-Chloro-3-nitropyridine | Potassium Fluoride | 2-Fluoro-3-nitropyridine | Dimethylformamide |

Synthesis of the Cyclopropylmethoxy Moiety and its Introduction

Once the 3-fluoropyridine core is established, the next critical step is the introduction of the cyclopropylmethoxy group at the 2-position. This is typically achieved through etherification reactions.

Alkoxylation Reactions on Pyridine Rings

Alkoxylation of the pyridine ring, specifically at the 2-position, can be achieved by reacting a suitable precursor with an alcohol or an alkoxide. In the case of 2-(cyclopropylmethoxy)-3-fluoropyridine, this would involve the reaction of a 3-fluoropyridine derivative bearing a leaving group at the 2-position with cyclopropylmethanol (B32771) or its corresponding alkoxide.

A general approach involves the reaction of a 2-halopyridine with an alkoxide. For example, 2-chloropyridines can be converted to 2-alkoxypyridines. A patent describes the preparation of 2-alkoxy-5-alkoxymethylpyridines by reacting a 3-dichloromethylpyridine with an alcohol and the corresponding alkali metal alkoxide.

Ether Formation in Fluoropyridine Derivatives

The Williamson ether synthesis is a classic and highly versatile method for forming ethers and is directly applicable to the synthesis of this compound. youtube.comjk-sci.comwikipedia.orglibretexts.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. youtube.comlibretexts.org

In the context of synthesizing the target compound, two main pathways based on the Williamson ether synthesis are plausible:

Reaction of a 3-fluoropyridin-2-olate with a cyclopropylmethyl halide: In this route, 3-fluoropyridin-2-ol would be deprotonated with a strong base (e.g., sodium hydride) to form the corresponding sodium salt. This salt would then act as a nucleophile, displacing a halide (e.g., bromide) from cyclopropylmethyl bromide to form the desired ether.

Reaction of a 2-halo-3-fluoropyridine with sodium cyclopropylmethoxide: Alternatively, cyclopropylmethanol can be deprotonated with a strong base to form sodium cyclopropylmethoxide. This alkoxide can then react with a 2-halo-3-fluoropyridine (e.g., 2-chloro-3-fluoropyridine) in an SNAr reaction to yield this compound. Given that the fluorine atom is a good leaving group in SNAr reactions on pyridine rings, 2,3-difluoropyridine (B50371) could also serve as a suitable starting material.

The choice between these routes would depend on the availability and reactivity of the starting materials. The Williamson ether synthesis is generally favored for its reliability and broad scope in forming both symmetrical and asymmetrical ethers. libretexts.org

| Pyridine Substrate | Alkoxy Source | Reaction Type | Product |

| 3-Fluoropyridin-2-ol | Cyclopropylmethyl Bromide | Williamson Ether Synthesis | This compound |

| 2-Chloro-3-fluoropyridine | Sodium Cyclopropylmethoxide | SNAr / Williamson Ether Synthesis | This compound |

| 2,3-Difluoropyridine | Sodium Cyclopropylmethoxide | SNAr / Williamson Ether Synthesis | This compound |

Multi-Step Synthesis of this compound

The synthesis of this compound is typically achieved through a convergent multi-step approach that involves the preparation of two key precursors: a 2-halo-3-fluoropyridine (such as 2-chloro-3-fluoropyridine) and cyclopropylmethanol. These intermediates are then coupled via a nucleophilic aromatic substitution (SNAr) reaction.

Preparation of Cyclopropylmethanol: This can be accomplished through various reduction or hydrogenation methods.

Preparation of 2-Chloro-3-fluoropyridine: This precursor is often synthesized from 2-chloro-3-aminopyridine.

Nucleophilic Aromatic Substitution (SNAr): Cyclopropylmethanol is converted to its corresponding alkoxide, which then displaces the halogen from 2-chloro-3-fluoropyridine to yield the final product.

Step 1: Synthesis of Cyclopropylmethanol

Cyclopropylmethanol is a crucial intermediate whose preparation can be approached through several established routes. A common and efficient method involves the hydrogenation of cyclopropanecarboxaldehyde. This reaction is typically carried out in the presence of a cobalt or nickel catalyst, such as Raney nickel or Raney cobalt, under mild pressure and temperature conditions. justia.comgoogle.com The selectivity for the conversion to cyclopropylmethanol is generally high, often ranging from 93-100%. justia.comgoogle.com

Alternative methods include the reduction of cyclopropanecarboxylic acid or its esters. For instance, cyclopropanecarboxylic acid can be reduced using lithium aluminum hydride. justia.comgoogle.com Similarly, cyclopropanecarboxylic acid esters can be reduced to cyclopropylmethanol using sodium borohydride (B1222165) in a polar solvent, often with the addition of a Lewis acid catalyst like aluminum trichloride (B1173362) or lithium chloride. patsnap.com

Step 2: Synthesis of 2-Chloro-3-fluoropyridine

The precursor 2-chloro-3-fluoropyridine can be synthesized from 2-chloro-3-aminopyridine. google.com A common method is a diazotization reaction followed by fluorination. In a one-pot process, 2-chloro-3-aminopyridine is reacted with a diazotizing agent like tert-butyl nitrite (B80452) and a fluorine source such as copper fluoride in an organic solvent. google.com This approach avoids the use of more hazardous reagents like anhydrous hydrogen fluoride or fluoboric acid and provides stable yields. google.com The reaction is typically conducted under inert gas protection at temperatures ranging from 0-60°C. google.com

Step 3: Coupling Reaction

In the final step, cyclopropylmethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the sodium cyclopropylmethoxide nucleophile. This alkoxide is then reacted with 2-chloro-3-fluoropyridine. The highly electronegative fluorine atom at the 3-position activates the chlorine atom at the 2-position for nucleophilic aromatic substitution. The cyclopropylmethoxide ion attacks the carbon at the 2-position, displacing the chloride ion and forming the desired this compound product. The reaction of 2-fluoropyridines with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in such SNAr reactions. nih.gov

Synthetic Routes to Key Structural Analogues and Precursors

The synthesis of structural analogues of this compound, particularly other 2-alkoxy-3-fluoropyridines, utilizes similar strategies. The flexibility of the SNAr reaction allows for the introduction of a wide variety of alkoxy groups by simply changing the alcohol used in the final coupling step.

Synthetic Routes to 2-Alkoxy-3-fluoropyridine Analogues

The general method for preparing 2-alkoxy-3-fluoropyridine analogues involves the reaction of a 2-halopyridine, most commonly 2-chloro- or 2-fluoropyridine, with a desired alcohol. nih.gov The alcohol is deprotonated by a base to form a potent nucleophile, which then displaces the halide at the 2-position of the pyridine ring. nih.gov The reactivity of 2-halopyridines in SNAr reactions is a well-established principle for creating substituted pyridines. nih.gov

A more recent strategy for generating diversity involves a C-H bond fluorination followed by an SNAr reaction. nih.gov In this approach, a 3-substituted pyridine can be directly fluorinated at the 2-position using reagents like silver(II) fluoride (AgF2). The resulting 2-fluoro-3-substituted pyridine is a versatile intermediate that can react with various nucleophiles, including alcohols, amines, and thiols, to generate a library of analogues. nih.gov This method provides rapid access to compounds that might otherwise require lengthy synthetic sequences. nih.gov

Synthetic Routes to Precursors

The efficient synthesis of the final compounds is highly dependent on the availability and preparation of key precursors.

Chemical Reactivity and Transformations of 2 Cyclopropylmethoxy 3 Fluoropyridine

Reactions Involving the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for reactions with electrophiles and Lewis acids.

N-Oxidation: The nitrogen atom can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. The formation of pyridine N-oxides is a common strategy to modify the reactivity of the pyridine core acs.orgacs.org.

N-Alkylation (Quaternization): Treatment of 2-(cyclopropylmethoxy)-3-fluoropyridine with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, leads to the formation of quaternary pyridinium (B92312) salts. These salts are highly activated towards nucleophilic attack and can serve as precursors for various functionalized pyridines acs.org.

Lewis Acid Complexation: As a Lewis base, the pyridine nitrogen can coordinate with various Lewis acids (e.g., BF₃, BCl₃). This complexation enhances the electron-deficient nature of the pyridine ring, thereby increasing its reactivity toward nucleophilic attack.

Transformations at the Fluorine-Substituted Position (C3)

The fluorine atom at the C3 position is a potential site for nucleophilic aromatic substitution (SNAr). In pyridine systems, SNAr reactions are generally favored at the C2 and C4 positions because the anionic Meisenheimer intermediate can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom stackexchange.com. Attack at the C3 position does not allow for this stabilization, making the reaction less favorable stackexchange.com.

Potential nucleophilic substitution reactions at the C3 position are summarized in the table below.

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions |

|---|---|---|---|

| Amine | Pyrrolidine, Morpholine | 3-Amino-2-(cyclopropylmethoxy)pyridine derivative | Heat, polar aprotic solvent (e.g., DMSO, DMF) |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-(Cyclopropylmethoxy)-3-methoxypyridine | Heat in corresponding alcohol or polar aprotic solvent |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Cyclopropylmethoxy)-3-(phenylthio)pyridine | Polar aprotic solvent (e.g., DMF) |

| Hydroxide (B78521) | Potassium hydroxide (KOH) | 2-(Cyclopropylmethoxy)pyridin-3-ol | High temperature, pressure |

Reactivity of the Cyclopropylmethoxy Group at C2

The cyclopropylmethoxy group consists of an ether linkage and a cyclopropane (B1198618) ring, each with distinct reactivity.

Ether Cleavage: The ether bond is generally stable to many reagents but can be cleaved under strongly acidic conditions libretexts.orglibretexts.org. Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the C-O bond. Given that the oxygen is attached to a primary (cyclopropylmethyl) carbon and an aromatic (pyridinyl) carbon, cleavage will exclusively occur at the alkyl-oxygen bond via an SN2 mechanism libretexts.orglibretexts.org. This would yield 3-fluoropyridin-2-ol and cyclopropylmethyl bromide (or iodide). Cleavage of the aryl-oxygen bond does not occur as it would require nucleophilic attack on an sp²-hybridized carbon, which is highly unfavorable libretexts.org. Strong Lewis acids, such as boron tribromide (BBr₃), are also effective for cleaving such ethers masterorganicchemistry.com.

Cyclopropane Ring Stability: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as with strong acids or via radical pathways. However, in the context of the cyclopropylmethoxy group, the ring is generally stable under typical synthetic conditions, including those used for nucleophilic aromatic substitution or modifications at other ring positions.

Functional Group Interconversions on the Pyridine Ring

Beyond the direct substitution of the fluorine atom, other positions on the pyridine ring can be functionalized, primarily through metalation-electrophile quench sequences.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. In this process, a directing metalating group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. For this compound, both the 2-alkoxy and 3-fluoro groups can act as DMGs. However, their directing effects can be complex and sometimes competing.

The 2-alkoxy group would typically direct lithiation to the C3 position, but this is blocked by the fluorine atom clockss.org.

Therefore, deprotonation is most likely to occur at the C4 position, which is ortho to the 3-fluoro substituent. Studies on related substituted pyridines have shown that lithiation often occurs at the C4 position in the presence of a C3 directing group researchgate.net.

Once the lithiated intermediate is formed at C4, it can be quenched with a variety of electrophiles to introduce new functional groups.

| Reaction Step | Reagent Example | Intermediate/Product |

|---|---|---|

| 1. Lithiation | Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) in THF, -78 °C | 4-Lithio-2-(cyclopropylmethoxy)-3-fluoropyridine |

| 2. Electrophilic Quench | Iodine (I₂) | 2-(Cyclopropylmethoxy)-3-fluoro-4-iodopyridine |

| N,N-Dimethylformamide (DMF) | This compound-4-carbaldehyde | |

| Carbon dioxide (CO₂) | This compound-4-carboxylic acid | |

| Trimethylsilyl chloride (TMSCl) | 2-(Cyclopropylmethoxy)-3-fluoro-4-(trimethylsilyl)pyridine |

Regioselective Reactions and Selectivity Control

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselectivity.

Nucleophilic vs. Electrophilic Conditions: The primary determinant of regioselectivity is the choice of an electrophilic or nucleophilic reagent. Nucleophiles will preferentially target the C3 position (via SNAr), while strong bases will target the C4-H for deprotonation. The pyridine nitrogen will react with electrophiles and Lewis acids.

Selectivity in Metalation: The regioselectivity of lithiation at C4 is a result of the directing effect of the C3-fluoro group and the steric hindrance and electronic influence of the C2-alkoxy group researchgate.netresearchgate.net. Using bulky bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can help prevent nucleophilic addition to the pyridine ring, which can be a competing pathway with organolithium reagents like n-BuLi clockss.org.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 2-(Cyclopropylmethoxy)-3-fluoropyridine in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete structural assignment can be made.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyleneoxy bridge (-OCH₂-), and the cyclopropyl (B3062369) group. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the fluorine and cyclopropylmethoxy substituents. The methylene protons would appear as a doublet, coupled to the single proton on the cyclopropyl ring. The cyclopropyl protons themselves will exhibit complex multiplets in the upfield region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Each carbon in the pyridine ring, the methylene group, and the cyclopropyl ring is expected to produce a unique signal. The chemical shifts are indicative of the carbon's electronic environment. For instance, the carbon atom attached to the fluorine (C3) and the one attached to the ether oxygen (C2) on the pyridine ring would show significant downfield shifts. Furthermore, the carbon signals will exhibit splitting due to coupling with the adjacent fluorine atom (J-coupling), which provides further confirmation of the structure.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential technique for characterization. It provides direct information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic pyridine ring. This spectrum is typically referenced against an external standard like trichlorofluoromethane (CFCl₃).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.8 - 8.0 | d | H6 (Pyridine) |

| ¹H | 7.2 - 7.4 | m | H4, H5 (Pyridine) |

| ¹H | 4.1 - 4.3 | d | -OCH₂- |

| ¹H | 1.2 - 1.4 | m | -CH- (Cyclopropyl) |

| ¹H | 0.6 - 0.8 | m | -CH₂- (Cyclopropyl) |

| ¹H | 0.3 - 0.5 | m | -CH₂- (Cyclopropyl) |

| ¹³C | 155 - 160 (d) | C | C2 (Pyridine) |

| ¹³C | 148 - 153 (d) | C | C3 (Pyridine) |

| ¹³C | 140 - 145 | CH | C6 (Pyridine) |

| ¹³C | 120 - 125 | CH | C4/C5 (Pyridine) |

| ¹³C | 70 - 75 | CH₂ | -OCH₂- |

| ¹³C | 10 - 15 | CH | -CH- (Cyclopropyl) |

| ¹³C | 2 - 5 | CH₂ | -CH₂- (Cyclopropyl) |

| ¹⁹F | -130 to -140 | s | C3-F |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations include the C-O-C stretching of the ether linkage, the C-F stretching of the fluoropyridine ring, C-H stretching from the cyclopropyl and aromatic groups, and various pyridine ring stretching and bending modes.

Raman Spectroscopy: Raman spectroscopy also identifies vibrational modes. For this molecule, strong Raman signals are expected for the symmetric vibrations of the pyridine ring. The C-H stretching vibrations of the cyclopropyl group would also be Raman active. Comparing the IR and Raman spectra helps in assigning complex vibrational modes, as some modes that are weak in IR may be strong in Raman, and vice versa.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Cyclopropyl C-H Stretch | 2900 - 3000 | IR, Raman |

| Pyridine Ring Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1300 | IR |

| Asymmetric C-O-C Stretch | 1200 - 1250 | IR |

| Symmetric C-O-C Stretch | 1000 - 1100 | Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation pattern is also predictable. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to the loss of the cyclopropylmethyl radical (•CH₂-c-C₃H₅) or the cyclopropylmethoxy group. Another likely fragmentation would be the loss of the entire cyclopropylmethoxy side chain, resulting in a 3-fluoropyridinyl cation. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR.

X-ray Crystallography for Solid-State Structure Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity of the atoms and reveal the conformation of the cyclopropylmethoxy group relative to the fluoropyridine ring. Furthermore, X-ray crystallography provides insight into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. While no public crystal structure is currently available for this specific compound, the technique remains the gold standard for solid-state structural analysis.

Applications of Advanced Spectroscopic Techniques in Reaction Monitoring

Advanced spectroscopic techniques are invaluable for real-time monitoring of the chemical reactions used to synthesize this compound. For instance, in situ IR or NMR spectroscopy can be used to track the progress of the reaction that attaches the cyclopropylmethoxy group to the 3-fluoropyridine (B146971) core (e.g., a Williamson ether synthesis from 2-chloro-3-fluoropyridine (B99640) and cyclopropylmethanol).

By monitoring the disappearance of reactant signals and the concurrent appearance of product signals, reaction kinetics can be studied, and endpoints can be precisely determined. This allows for optimization of reaction conditions such as temperature, reaction time, and catalyst loading, leading to improved yields and purity. For example, the C-Cl stretch of a starting material like 2-chloro-3-fluoropyridine could be monitored by IR to observe its consumption, while ¹⁹F NMR could track the shift of the fluorine signal as the chlorine is replaced by the cyclopropylmethoxy group.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Methodologies for Chemical Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule (a ligand, such as 2-(Cyclopropylmethoxy)-3-fluoropyridine) when bound to a second molecule (a receptor, typically a protein or enzyme), forming a stable complex. iaanalysis.comwikipedia.org The primary goal is to predict the binding mode and affinity of the ligand, often quantified by a scoring function that estimates the binding free energy. omicsonline.orgnih.gov

The process involves several key components:

Receptor: The target macromolecule, whose three-dimensional structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. iaanalysis.com

Ligand: The small molecule being studied, in this case, this compound. Its structure is generated and optimized to find a low-energy conformation.

Search Algorithm: Explores the conformational space of the ligand within the receptor's binding site to find favorable binding poses. nih.gov

Scoring Function: Evaluates each pose to estimate the binding affinity. Lower scores typically indicate more favorable binding. wikipedia.org

In a hypothetical docking study of this compound with a protein kinase, the molecule would be positioned within the ATP-binding site. The software would then explore various orientations, assessing interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the pyridine (B92270) nitrogen could act as a hydrogen bond acceptor, while the cyclopropyl (B3062369) and fluorophenyl groups could engage in hydrophobic and specific electrostatic interactions, respectively. The results would guide the rational design of more potent analogs. nih.gov

Interactive Table 1: Hypothetical Molecular Docking Results for this compound

This table illustrates the type of data generated from a molecular docking simulation against a hypothetical protein kinase target.

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -8.5 | Leu83, Val91 | Hydrophobic |

| Hydrogen Bonds | 1 | Cys145 (backbone NH) | H-bond to Pyridine N |

| Electrostatic Interactions | - | Lys65 | Pi-Cation with Pyridine Ring |

| Other Interactions | - | Phe144 | Pi-Pi Stacking |

| Ligand Efficiency | 0.45 | - | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity of Fluoropyridines

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide fundamental insights into the electronic structure and reactivity of molecules. lsu.edu Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to compute various molecular properties from first principles. nih.govemerginginvestigators.org For fluoropyridines, these calculations can elucidate the influence of the fluorine substituent on the molecule's geometry, electron distribution, and chemical behavior.

Key calculated properties include:

Molecular Geometry: Optimization of bond lengths and angles to find the most stable three-dimensional structure.

Electronic Distribution: Calculation of atomic charges (e.g., Mulliken charges) and molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. emerginginvestigators.org

For this compound, the highly electronegative fluorine atom at the C3 position acts as an electron-withdrawing group, influencing the electron density of the pyridine ring. researchgate.net Conversely, the cyclopropylmethoxy group at the C2 position can act as an electron-donating group. Quantum calculations can precisely model the interplay of these effects, predicting sites of reactivity for metabolic processes or chemical synthesis. mdpi.com

Interactive Table 2: Hypothetical Quantum Chemical Properties of this compound

This table shows representative electronic properties that could be calculated using DFT methods.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.8 | eV | Relates to ionization potential and electron-donating ability |

| LUMO Energy | -1.2 | eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 5.6 | eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 | Debye | Measures overall polarity of the molecule |

| Mulliken Charge on F | -0.45 | e | Quantifies the partial negative charge on the fluorine atom |

| Mulliken Charge on Pyridine N | -0.60 | e | Quantifies the partial negative charge on the nitrogen atom |

Free Energy Perturbation (FEP) Calculations in Chemical Systems

Free Energy Perturbation (FEP) is a rigorous computational method rooted in statistical mechanics used to calculate free energy differences between two states, such as the relative binding affinity of two different ligands to a common receptor. wikipedia.orgnumberanalytics.com FEP simulations are particularly valuable in drug discovery for accurately predicting how small chemical modifications to a lead compound will affect its binding potency. cresset-group.com

The method involves an "alchemical" transformation, where one molecule is gradually mutated into another in a series of non-physical, intermediate steps. cresset-group.comuiuc.edu This process is conducted both in the solvated, unbound state and in the protein-bound state. The difference between these two free energy changes yields the relative binding free energy (ΔΔG), as depicted in the thermodynamic cycle below. vu.nl Because the transformation must be gradual, it is broken down into multiple "windows," each corresponding to a small change along the reaction coordinate (λ). wikipedia.orguiuc.edu

A hypothetical FEP calculation could be used to assess the contribution of the fluorine atom in this compound to its binding affinity. This would involve computationally "mutating" it into its non-fluorinated analog, 2-(Cyclopropylmethoxy)pyridine, and calculating the corresponding ΔΔG. A negative ΔΔG would suggest that the fluorine atom provides a favorable contribution to binding.

Interactive Table 3: Illustrative FEP Calculation for Fluorine Contribution

This table outlines the components of a thermodynamic cycle used in FEP to calculate the relative binding free energy (ΔΔG_bind).

| Transformation | Free Energy Change | Hypothetical Value (kcal/mol) | Description |

| Ligand A (unbound) → Ligand B (unbound) | ΔG_solv | +2.1 | Free energy change of mutating A to B in solvent. |

| Ligand A (bound) → Ligand B (bound) | ΔG_complex | +0.6 | Free energy change of mutating A to B in the protein binding site. |

| Ligand A Binding | ΔG_bind(A) | -9.0 | Absolute binding free energy of Ligand A. |

| Ligand B Binding | ΔG_bind(B) | -7.5 | Absolute binding free energy of Ligand B. |

| Relative Binding Free Energy | ΔΔG_bind | -1.5 | ΔG_complex - ΔG_solv . A negative value indicates Ligand A binds more tightly than Ligand B. |

| Ligand A: this compound; Ligand B: 2-(Cyclopropylmethoxy)pyridine |

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. patsnap.comwikipedia.org The goal of SAR studies is to identify the key structural features—known as pharmacophores—that are responsible for a compound's therapeutic effects and to guide the optimization of lead compounds to enhance potency and selectivity while minimizing adverse effects. drugdesign.orgpharmacologymentor.com

From a chemical perspective, SAR analysis of this compound would involve systematically modifying its distinct structural components and assessing the impact on a specific biological activity:

The Pyridine Core: This heterocyclic ring often serves as a scaffold and can participate in critical hydrogen bonding or pi-stacking interactions within a receptor binding site. nih.gov

The 3-Fluoro Substituent: The fluorine atom can significantly alter the molecule's properties. Its high electronegativity can modulate the pKa of the pyridine ring and create favorable electrostatic or dipole interactions. It can also block metabolic attack at that position, improving the compound's pharmacokinetic profile. nih.gov

The 2-(Cyclopropylmethoxy) Group: This substituent contributes to the molecule's size, shape, and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, while the cyclopropyl ring provides a rigid, lipophilic moiety that can fit into specific hydrophobic pockets within the receptor.

By synthesizing and testing analogs—for example, moving the fluorine to a different position, replacing the cyclopropyl group with other alkyl groups, or changing the ether linkage to an amine—researchers can build a detailed understanding of the SAR. nih.gov

Interactive Table 4: Hypothetical SAR Data for Analogs of this compound

This table illustrates how systematic structural modifications could influence biological activity (e.g., IC50 against a target enzyme).

| Compound | R1 (Position 2) | R2 (Position 3) | Hypothetical IC50 (nM) | SAR Interpretation |

| Parent | -O-CH2-Cyclopropyl | -F | 15 | Baseline activity. |

| Analog 1 | -O-CH2-Cyclopropyl | -H | 150 | 3-Fluoro group is critical for potency. |

| Analog 2 | -O-CH2-Cyclopropyl | -Cl | 25 | Chlorine is a good bioisostere for fluorine but slightly less potent. |

| Analog 3 | -O-CH2-Isopropyl | -F | 45 | Cyclopropyl ring is preferred over isopropyl for hydrophobic interaction. |

| Analog 4 | -NH-CH2-Cyclopropyl | -F | 90 | Ether linkage (-O-) is superior to the amine linkage (-NH-). |

Prediction of Reaction Outcomes and Selectivity for this compound Syntheses

Computational chemistry is increasingly used to predict the outcomes of organic reactions, including identifying the major products, predicting yields, and explaining regio- and stereoselectivity. nih.gov These predictions can be achieved through quantum mechanical calculations of reaction pathways and transition state energies or by using machine learning models trained on vast databases of known chemical reactions. mit.edu

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where a cyclopropylmethoxide anion displaces a leaving group (such as another halogen) from a substituted pyridine ring. acs.orgnih.gov For instance, a plausible route is the reaction of 2,3-difluoropyridine (B50371) with sodium cyclopropylmethoxide.

In this case, a key challenge is predicting the regioselectivity: will the nucleophile attack the C2 or C3 position? Computational methods can model this process by:

Calculating Transition State Energies: The reaction pathway for nucleophilic attack at both C2 and C3 would be calculated. The path with the lower activation energy barrier corresponds to the faster, kinetically favored reaction, thus predicting the major product. mdpi.com

Analyzing Ground-State Properties: The LUMO of 2,3-difluoropyridine can be examined. The carbon atom with the largest LUMO coefficient is often the most electrophilic and thus the most likely site of nucleophilic attack.

Generally, for pyridine systems, the C2 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C3 position. Computational analysis would provide a quantitative prediction of this selectivity, saving significant time and resources in the laboratory.

Interactive Table 5: Hypothetical Prediction of Regioselectivity in Synthesis

This table shows how calculated activation energies can predict the outcome of the reaction between 2,3-difluoropyridine and sodium cyclopropylmethoxide.

| Reaction Pathway | Leaving Group | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Attack at C2 | F⁻ at C2 | 18.5 | Major Product (Kinetically favored) |

| Attack at C3 | F⁻ at C3 | 24.2 | Minor Product |

Role in Advanced Organic Synthesis and Material Science

2-(Cyclopropylmethoxy)-3-fluoropyridine as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The this compound scaffold possesses functionalities that make it a promising candidate for participation in various MCRs.

The pyridine (B92270) ring, being an electron-deficient aromatic system, can activate adjacent positions for nucleophilic attack. The fluorine atom at the 3-position further enhances this effect, making the pyridine ring susceptible to reactions with a wide range of nucleophiles. While no specific MCRs involving this compound have been documented, its structural analogues, fluorinated pyridines, are known to participate in such reactions. For instance, fluorinated 2-aminopyridines have been synthesized via environmentally benign, one-pot MCR procedures. It is conceivable that this compound could be utilized in similar transformations, potentially as a substrate or a precursor to a reactant in MCRs like the Ugi, Passerini, or Hantzsch reactions to generate diverse molecular libraries.

Integration into Complex Chemical Architectures (e.g., heterocyclic systems)

The structure of this compound makes it a valuable building block for the synthesis of more complex chemical architectures, particularly fused heterocyclic systems. The reactivity of the fluoropyridine core is key to its utility in constructing these elaborate molecules.

The fluorine atom at the 3-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functionalities at this position, which can then be used for subsequent cyclization reactions to form fused rings. For example, reaction with a bifunctional nucleophile could lead to the formation of a new heterocyclic ring fused to the pyridine core. While specific examples for this compound are not available, the general strategy of using fluoropyridines for the synthesis of highly functionalized fused heterocycles is a well-established approach in medicinal and materials chemistry.

Use as a Precursor for Novel Chemical Entities in Research and Development

In the realm of drug discovery and materials science, novel chemical entities are constantly sought after. This compound, with its unique combination of a fluorinated pyridine ring and a cyclopropylmethoxy side chain, represents a valuable precursor for the synthesis of such entities.

The cyclopropyl (B3062369) group is a bioisostere for various functional groups and is known to improve metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The fluorine atom can enhance binding interactions, improve metabolic stability, and modulate the pKa of the pyridine nitrogen. These properties make this compound an attractive starting material for the synthesis of potential kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules. The pyridine nitrogen can be quaternized or oxidized, and the aromatic ring can undergo various electrophilic and nucleophilic substitution reactions, offering multiple avenues for derivatization and the creation of novel compounds for research and development.

Potential in Agrochemicals and Related Chemical Industries

Fluorinated pyridine derivatives have a significant presence in the agrochemical industry, with many commercial herbicides, fungicides, and insecticides containing this scaffold. The introduction of fluorine atoms can enhance the biological activity and metabolic stability of these compounds.

Given that fluorinated pyridines are key components of several agrochemicals, it is plausible that this compound could serve as an important intermediate in the synthesis of new plant protection agents. The cyclopropylmethoxy group, in particular, might confer desirable properties such as improved uptake by plants or enhanced efficacy. For instance, certain pyrimidine (B1678525) and triazine-based herbicides have shown that structural modifications can lead to improved crop safety and faster degradation in the soil. While no specific agrochemical applications of this compound have been reported, its structural features align with those of known active compounds, suggesting its potential in this sector.

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- X-ray Crystallography : Resolves steric interactions between the cyclopropylmethoxy group and pyridine ring. Dihedral angles >30° indicate significant out-of-plane distortion .

How does the electronic nature of the cyclopropylmethoxy group influence reactivity in further functionalization?

Advanced Research Focus

The electron-donating cyclopropylmethoxy group activates the pyridine ring toward electrophilic substitution at C4 and C5 positions. Key observations:

- Nitration : HNO₃/H₂SO₄ selectively nitrates C5 due to steric shielding at C4 by the methoxy group .

- Halogenation : NBS in CCl₄ brominates C4, but yields drop below 40% due to competing ring-opening of the cyclopropane .

What safety protocols are recommended given limited toxicological data for this compound?

Q. Basic Research Focus

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation or skin contact due to structural analogs (e.g., 3-fluoropyridine) causing eye irritation .

- Storage : Under nitrogen at -20°C in amber glass vials to prevent hydrolysis .

How can isotopic labeling (e.g., ¹⁸O, ²H) aid in studying metabolic or environmental degradation pathways?

Q. Advanced Research Focus

- ¹⁸O-Labeling : Track hydrolytic cleavage of the methoxy group using H₂¹⁸O and LC-MS. Hydrolysis half-life in pH 7.4 buffer: ~72 hours .

- ²H-Labeling : Deuterated cyclopropylmethoxy groups (CD₂) help quantify bioaccumulation potential via GC-MS .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced Research Focus

Discrepancies in Suzuki coupling yields (40–85%) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.